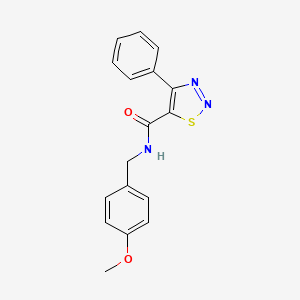
N-(4-methoxybenzyl)-4-phenyl-1,2,3-thiadiazole-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-methoxybenzyl)-4-phenyl-1,2,3-thiadiazole-5-carboxamide is a synthetic organic compound that belongs to the class of thiadiazole derivatives Thiadiazoles are heterocyclic compounds containing sulfur and nitrogen atoms in a five-membered ring This particular compound is characterized by the presence of a methoxybenzyl group and a phenyl group attached to the thiadiazole ring, along with a carboxamide functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-methoxybenzyl)-4-phenyl-1,2,3-thiadiazole-5-carboxamide typically involves the following steps:
Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized through the cyclization of appropriate precursors. One common method involves the reaction of thiosemicarbazide with a suitable aldehyde or ketone, followed by cyclization in the presence of an oxidizing agent.
Introduction of the Methoxybenzyl Group: The methoxybenzyl group can be introduced through a nucleophilic substitution reaction. This involves the reaction of a suitable methoxybenzyl halide with the thiadiazole intermediate.
Formation of the Carboxamide Group: The carboxamide group can be introduced through the reaction of the thiadiazole intermediate with an appropriate amine or amide reagent.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(4-methoxybenzyl)-4-phenyl-1,2,3-thiadiazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxybenzyl or phenyl groups can be replaced by other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Methoxybenzyl halides, phenyl halides, and other nucleophilic reagents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized thiadiazole derivatives, while reduction may produce reduced thiadiazole derivatives.
Scientific Research Applications
N-(4-methoxybenzyl)-4-phenyl-1,2,3-thiadiazole-5-carboxamide has several scientific research applications, including:
Medicinal Chemistry: The compound has shown potential as a pharmacophore in the development of new drugs.
Materials Science: Thiadiazole derivatives are known for their electronic properties, making them useful in the development of organic semiconductors and other electronic materials.
Biological Research: The compound has been investigated for its interactions with biological macromolecules, such as proteins and nucleic acids, which can provide insights into its mechanism of action and potential therapeutic applications.
Mechanism of Action
The mechanism of action of N-(4-methoxybenzyl)-4-phenyl-1,2,3-thiadiazole-5-carboxamide involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit the activity of certain enzymes, such as glycogen synthase kinase 3β (GSK3β), which plays a role in various cellular processes . Additionally, the compound may modulate oxidative and inflammatory pathways, contributing to its potential therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
N-(4-methoxybenzyl) thiosemicarbazone derivatives: These compounds share the methoxybenzyl group and have shown similar biological activities, such as cytotoxicity and anti-inflammatory effects.
Phenylboronic ester derivatives: These compounds contain phenyl groups and have been studied for their applications in organic synthesis and catalysis.
Uniqueness
N-(4-methoxybenzyl)-4-phenyl-1,2,3-thiadiazole-5-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to interact with multiple molecular targets and pathways makes it a versatile compound for various scientific research applications.
Properties
Molecular Formula |
C17H15N3O2S |
|---|---|
Molecular Weight |
325.4 g/mol |
IUPAC Name |
N-[(4-methoxyphenyl)methyl]-4-phenylthiadiazole-5-carboxamide |
InChI |
InChI=1S/C17H15N3O2S/c1-22-14-9-7-12(8-10-14)11-18-17(21)16-15(19-20-23-16)13-5-3-2-4-6-13/h2-10H,11H2,1H3,(H,18,21) |
InChI Key |
WEBVPYGRPFUPLL-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)CNC(=O)C2=C(N=NS2)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-Pyrimidinecarboxamide, 2-[[(2-methylphenyl)methyl]thio]-5-[(4-methylphenyl)thio]-N-2-thiazolyl-](/img/structure/B12191785.png)
![(2E)-7-methyl-2-[(1-methyl-1H-indol-3-yl)methylidene]-3-oxo-2,3-dihydro-1-benzofuran-6-yl morpholine-4-carboxylate](/img/structure/B12191788.png)

![6-{2-[(4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetyl}-3,4-dihydro-2H-1,4-benzoxazin-3-one](/img/structure/B12191793.png)
![(5Z)-5-({3-[4-(butylsulfanyl)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylidene)-3-cyclopentyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12191799.png)
![N-[2-oxo-2-(1,3-thiazol-2-ylamino)ethyl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide](/img/structure/B12191802.png)

![1-[(Furan-2-ylmethyl)(thiophen-2-ylmethyl)amino]-3-(2-methoxyphenoxy)propan-2-ol](/img/structure/B12191813.png)
![1-(4-tert-butylphenyl)-7-fluoro-2-(3-propan-2-yloxypropyl)-4a,5,6,7,8,8a-hexahydro-1H-chromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B12191814.png)
![1-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-[2-(2,3-dihydro-1H-indol-1-yl)acetyl]urea](/img/structure/B12191821.png)
![2-(4-methoxyphenyl)-N-[(2Z)-4-methyl-5-(3-phenyl-1,2,4-oxadiazol-5-yl)-1,3-thiazol-2(3H)-ylidene]acetamide](/img/structure/B12191833.png)
![Ethyl 4-[(4-chloro-2,5-dimethoxyphenyl)sulfonyl]piperazinecarboxylate](/img/structure/B12191841.png)
![6-cyclopropyl-3-methyl-N-(3-methylpyridin-2-yl)[1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B12191848.png)

